
(3-Chloro-5-methylphenyl)-(1-methylpyrazol-4-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(3-Chloro-5-methylphenyl)methanol” is a chemical compound with the molecular formula C8H9ClO . It has an average mass of 156.609 Da and a Monoisotopic mass of 156.034195 Da .
Synthesis Analysis
A related compound, “3-chloro-5-methylphenylcarbamate-β-cyclodextrin-bonded silica particles (35CMP-CD-HPS)”, has been synthesized by reacting CD-HPS with excess 3-chloro-5-methylphenyl isocyanate in anhydrous pyridine .Molecular Structure Analysis
The molecular structure of “(3-Chloro-5-methylphenyl)methanol” includes one hydrogen bond acceptor, one hydrogen bond donor, and one freely rotating bond . Its ACD/LogP is 2.09 .Physical And Chemical Properties Analysis
“(3-Chloro-5-methylphenyl)methanol” has a density of 1.2±0.1 g/cm3, a boiling point of 255.1±25.0 °C at 760 mmHg, and a flash point of 108.1±23.2 °C . Its vapour pressure is 0.0±0.5 mmHg at 25°C . The compound’s molar refractivity is 42.4±0.3 cm3 .Wissenschaftliche Forschungsanwendungen
Chiral Separations in Pharmaceutical Analysis
The compound has been utilized as a chiral stationary phase in high-performance liquid chromatography (HPLC) for the separation of enantiomers of chiral drug compounds . This is particularly important in pharmaceutical analysis, as enantiomers can have different pharmacological effects.
Synthesis of Novel Chiral Stationary Phases
Researchers have synthesized a new type of β-cyclodextrin-bonded chiral stationary phase by reacting CD-HPS with excess 3-chloro-5-methylphenyl isocyanate, which includes the compound . This has applications in developing novel materials for chromatographic separations.
Separation of Aromatic Positional Isomers
The compound has shown excellent selectivity in separating aromatic positional isomers, which is crucial for the identification and quantification of these compounds in complex mixtures .
Enantioselective Analysis of Chiral Drug Compounds
Due to its unique structure, the compound has been used to enhance the enantioselectivity of chiral stationary phases, allowing for more effective separation and analysis of chiral drugs .
Research Chemical Reference Standards
As a research chemical, it serves as a reference standard for various scientific studies, ensuring accuracy and consistency in experimental results .
Development of Multi-mode Mobile Phase Conditions
The compound’s structure plays a significant role in chromatographic separations under multi-mode mobile phase conditions, which is beneficial for the analysis of complex samples .
Exploration of Electron-Withdrawing and Electron-Donating Effects
The compound contains both electron-withdrawing chlorine and electron-donating methyl groups, making it an interesting subject for studying the effects of these groups on chemical reactivity and interactions .
It’s important to note that the search for “EN300-11212188” yielded results for a different product, the EN-300 Precision Fiber Optic Inertial Measurement/Navigation Unit, which is unrelated to the chemical compound . Therefore, the applications listed above are specific to the chemical compound “(3-Chloro-5-methylphenyl)-(1-methylpyrazol-4-yl)methanol” and not the EN-300 navigation unit.
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(3-chloro-5-methylphenyl)-(1-methylpyrazol-4-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O/c1-8-3-9(5-11(13)4-8)12(16)10-6-14-15(2)7-10/h3-7,12,16H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKYXCRFIOVPRAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)Cl)C(C2=CN(N=C2)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

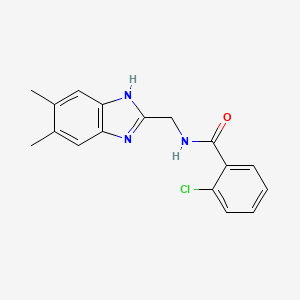

![methyl 3-[({2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-7-methylpyrazolo[1,5-a]pyrimidin-6-yl}carbonyl)amino]-2-thiophenecarboxylate](/img/structure/B2870612.png)
![6-(4-Fluorophenyl)-4,7-dimethyl-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2870613.png)

![2,5-dichloro-N-(4-ethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)thiophene-3-carboxamide hydrochloride](/img/structure/B2870616.png)
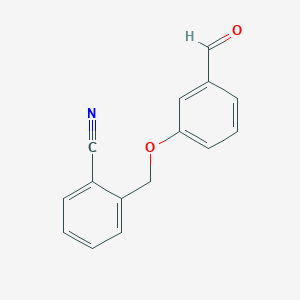
![3-Amino-3-[2-(trifluoromethyl)phenyl]propan-1-ol;hydrochloride](/img/structure/B2870622.png)
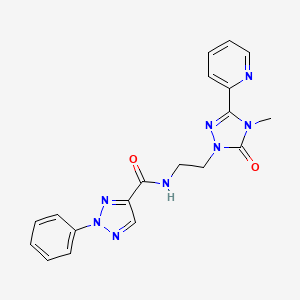
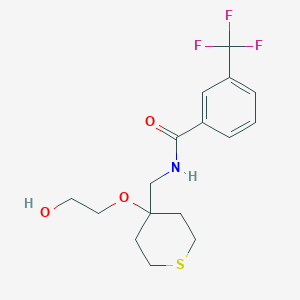
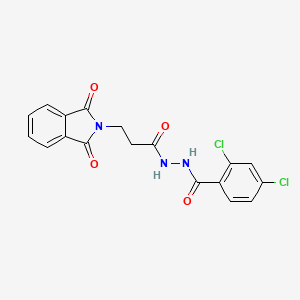
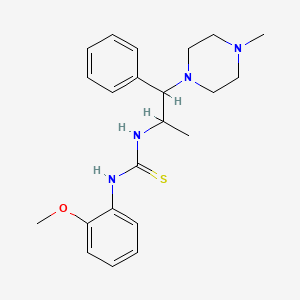
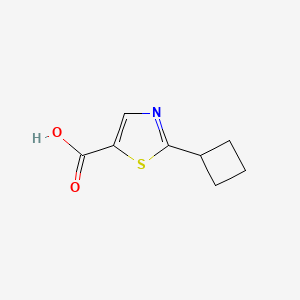
![ethyl 2-(2-(2-(furan-2-carboxamido)thiazol-4-yl)acetamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2870630.png)